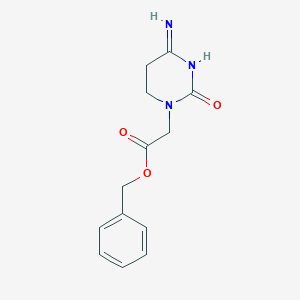
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate is a chemical compound with a molecular formula of C13H13N3O3 It is characterized by the presence of a benzyl group attached to a diazinane ring, which contains an imino and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate typically involves the reaction of benzyl chloroacetate with 4-imino-2-oxo-1,3-diazinane in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 2-(4-oxo-2-oxo-1,3-diazinan-1-yl)acetate.
Reduction: Formation of benzyl 2-(4-amino-2-oxo-1,3-diazinan-1-yl)acetate.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate
- Benzyl 2-(4-imino-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
Uniqueness
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate is unique due to its specific structural features, such as the presence of both imino and oxo groups within the diazinane ring. This structural arrangement can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C13H15N3O3/c14-11-6-7-16(13(18)15-11)8-12(17)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,18) |
InChI Key |
ABNYRPPIKRGMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=N)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















